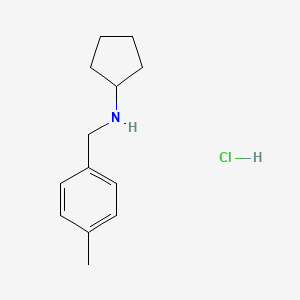
2,3-Dimethylpiperidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylpiperidine hydrobromide is a chemical compound with the molecular formula C7H16BrN. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications
Wirkmechanismus
Target of Action
Piperidine derivatives, such as 2,3-Dimethylpiperidine hydrobromide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Safety and Hazards
Zukünftige Richtungen
Piperidines, including DMPH, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that the research and development of piperidine derivatives, including DMPH, have promising future directions.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,3-Dimethylpiperidine hydrobromide are not fully elucidated. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Piperidine derivatives have been used in the synthesis of biologically active substances such as 11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1), which is used for treating diseases associated with cortisol abnormalities .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Studies on piperidine derivatives suggest that they can interact with various biomolecules. For instance, the denitrification mechanisms of piperidine and its derivatives were studied using self-consistent periodic density functional theory (DFT) .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are not available. Piperidine derivatives have been studied for their effects in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Piperidine derivatives are known to be involved in various metabolic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylpiperidine hydrobromide typically involves the hydrogenation of 2,3-dimethylpyridine. This process can be carried out using a Ru/C catalyst prepared by the impregnation method. The hydrogenation reaction is conducted in a trickle bed reactor under reduction conditions at 300°C in the presence of hydrogen gas .
Industrial Production Methods: In industrial settings, the large-scale production of this compound may involve similar hydrogenation processes, with optimizations for yield and purity. The use of in-situ H2 reduction and moderate oxidation methods can enhance the catalytic activity and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylpiperidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of a suitable catalyst (e.g., Ru/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylpiperidine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
2,3-Dimethylpyridine: A precursor for the synthesis of 2,3-dimethylpiperidine hydrobromide.
N-Methylpiperidine: Another piperidine derivative with similar structural features and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2,3-dimethylpiperidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.BrH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZMLMPUZYHQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
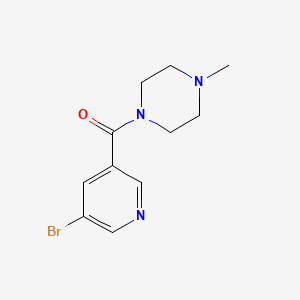
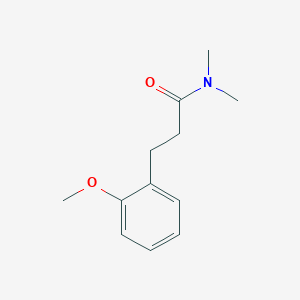
![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)
![2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate](/img/structure/B6319617.png)

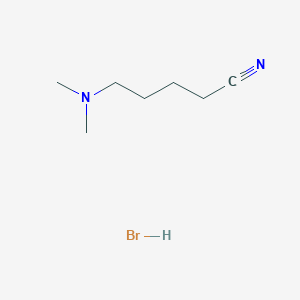
![C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide](/img/structure/B6319648.png)
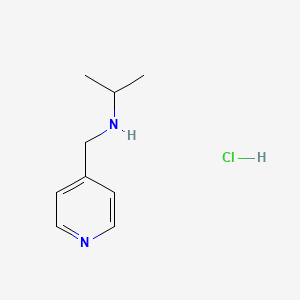
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)
![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)
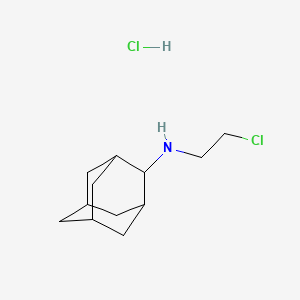
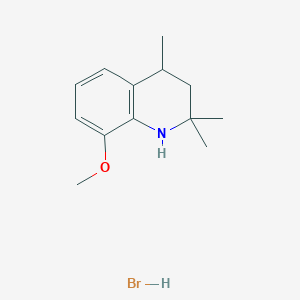
![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)
